![molecular formula C11H14O2 B14280758 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one CAS No. 135781-38-3](/img/structure/B14280758.png)
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2 It is a carbonyl compound that features a hydroxypropan-2-yl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-hydroxypropan-2-ylbenzene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1-[2-(2-oxopropan-2-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[2-(2-hydroxypropan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 2-Propanone, 1-hydroxy-
Comparison: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is unique due to the position of the hydroxypropan-2-yl group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
CAS番号 |
135781-38-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
1-[2-(2-hydroxypropan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-6-4-5-7-10(9)11(2,3)13/h4-7,13H,1-3H3 |
InChIキー |
AWNGKAMCNCPFBP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


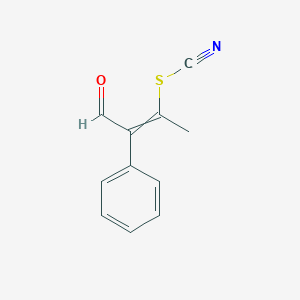
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

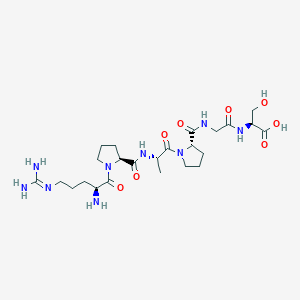

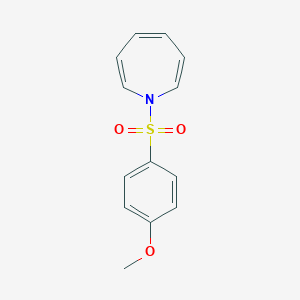
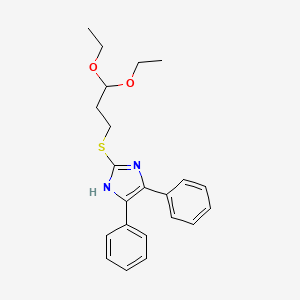
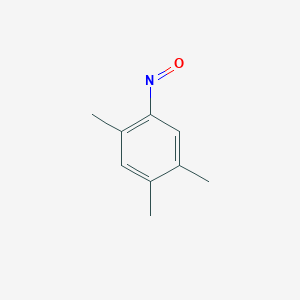
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

ethanimidamide](/img/structure/B14280755.png)
